molecular formula C20H23ClN4O B5328482 3-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole

3-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole

Cat. No. B5328482
M. Wt: 370.9 g/mol
InChI Key: NMTDCSVPLLXMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole, commonly known as AB-CHMINACA, is a synthetic cannabinoid that has been widely used in scientific research. This chemical compound belongs to the indazole family and is known for its psychoactive effects. The purpose of

Mechanism of Action

AB-CHMINACA binds to the cannabinoid receptors in the brain and body, which are responsible for regulating various physiological processes, including mood, appetite, and pain sensation. The compound activates these receptors, leading to the release of neurotransmitters that produce psychoactive effects.
Biochemical and Physiological Effects:
AB-CHMINACA produces a range of biochemical and physiological effects, including euphoria, relaxation, altered perception of time and space, increased appetite, and impaired coordination. The compound also produces cardiovascular effects, such as increased heart rate and blood pressure, and respiratory effects, such as shortness of breath.

Advantages and Limitations for Lab Experiments

AB-CHMINACA has several advantages for use in lab experiments, including its high potency, stability, and reproducibility. However, the compound also has several limitations, including its potential for abuse and toxicity, which requires strict safety protocols to be followed during its handling and use.

Future Directions

There are several future directions for research on AB-CHMINACA, including the development of new synthetic cannabinoids with improved therapeutic potential and reduced toxicity. Additionally, research is needed to better understand the long-term effects of synthetic cannabinoids on the brain and body and to develop effective treatments for synthetic cannabinoid addiction.
Conclusion:
In conclusion, AB-CHMINACA is a synthetic cannabinoid that has been widely used in scientific research to study the effects of synthetic cannabinoids on the human brain and body. This compound has several advantages for use in lab experiments, including its high potency, stability, and reproducibility. However, the compound also has several limitations, including its potential for abuse and toxicity. Future research is needed to develop new synthetic cannabinoids with improved therapeutic potential and reduced toxicity and to better understand the long-term effects of synthetic cannabinoids on the brain and body.

Synthesis Methods

AB-CHMINACA is synthesized using a multistep process that involves the reaction of 5-methoxyindole-3-carboxaldehyde with 4-(3-chlorobenzyl)piperazine. The reaction is catalyzed by a strong base and results in the formation of the AB-CHMINACA compound. The final product is purified using chromatography techniques to obtain a high-purity sample.

Scientific Research Applications

AB-CHMINACA has been widely used in scientific research to study the effects of synthetic cannabinoids on the human brain and body. This compound is used to investigate the pharmacological properties of synthetic cannabinoids and their potential therapeutic applications. AB-CHMINACA has also been used to study the effects of synthetic cannabinoids on animals and their behavior.

properties

IUPAC Name

3-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O/c1-26-17-5-6-19-18(12-17)20(23-22-19)14-25-9-7-24(8-10-25)13-15-3-2-4-16(21)11-15/h2-6,11-12H,7-10,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTDCSVPLLXMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NN=C2C=C1)CN3CCN(CC3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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